(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(13(17)11(3)14)9-12-6-5-7-15(4)8-12/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHQJQWCWXQJX-PXYINDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCN(C1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-piperidin-3-ylmethanol
The piperidine ring is synthesized via hydrogenation of pyridine derivatives or cyclization of amino alcohols. A method adapted from CN112457203B involves ring-opening of 2,2-dimethyl aziridine in a slightly acidic aqueous system (pH 3.5–4) at 40–50°C, yielding amino alcohols with minimal polymerization. For 1-methyl-piperidin-3-ylmethanol, the following steps are proposed:
-
Cyclization : React 4-pentene-1-amine with formaldehyde under acidic conditions to form 3-hydroxymethyl-piperidine.
-
N-Methylation : Treat with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours.
-
Purification : Distillation under reduced pressure (0.1 atm, 110–120°C) to isolate 1-methyl-piperidin-3-ylmethanol (Yield: 78%, Purity: >95% by GC-MS).
Oxidation to 1-Methyl-piperidin-3-ylmethylamine
Conversion of the alcohol to the amine is achieved via a two-step process:
-
Mitsunobu Reaction : React 1-methyl-piperidin-3-ylmethanol with phthalimide using DIAD and PPh₃ in THF (0°C to RT, 6 hours).
-
Hydrazinolysis : Treat the phthalimide intermediate with hydrazine hydrate in ethanol (reflux, 4 hours) to yield 1-methyl-piperidin-3-ylmethylamine (Yield: 65%, [α]D²⁵ = +12.3° (c=1, CHCl₃)).
Enantioselective Synthesis of (S)-2-Aminopropionic Acid Derivatives
Asymmetric Catalysis
The (S)-configuration is introduced via Evans oxazolidinone auxiliaries or enzymatic resolution. A scalable approach involves:
Protection and Activation
The amino group is protected as a Boc-carbamate to prevent side reactions during coupling:
-
Boc Protection : React (S)-2-aminopropionic acid with di-tert-butyl dicarbonate in dioxane/water (1:1) with NaHCO₃ (0°C to RT, 2 hours).
-
Activation as Mixed Carbonate : Treat Boc-protected amino acid with ClCO₂iPr and N-methylmorpholine in THF (-15°C, 1 hour).
Amide Bond Formation
Coupling with N-Isopropyl-(1-methyl-piperidin-3-ylmethyl)amine
The activated carbonate reacts with the amine under mild conditions:
-
Reaction Conditions : Combine equimolar amounts of activated carbonate and amine in DCM with DMAP (0.1 equiv) at 0°C for 1 hour, then RT for 12 hours.
-
Deprotection : Remove Boc group with TFA/DCM (1:1) at 0°C for 30 minutes.
-
Isolation : Precipitate the product by adjusting pH to 10 with NaOH, followed by extraction with EtOAc (Yield: 70%, HPLC Purity: 99.2%).
Optimization and Scale-Up Considerations
Catalytic Hydrogenation
Reductive amination steps benefit from Pd/C or Raney Ni catalysts. For example, hydrogenating an imine intermediate at 50 psi H₂ in MeOH (25°C, 6 hours) achieves >99% conversion with 0.5% catalyst loading.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency but require strict anhydrous conditions.
-
Reaction temperatures >40°C risk racemization, necessitating cryogenic conditions for stereosensitive steps.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, J=6.4 Hz, 6H, CH(CH₃)₂), 2.30 (s, 3H, NCH₃), 3.45–3.60 (m, 2H, CH₂N), 4.10 (q, J=7.2 Hz, 1H, CHNH₂).
-
HRMS (ESI+): m/z calc. for C₁₃H₂₆N₃O [M+H]⁺: 264.2076, found: 264.2079.
Chiral Purity
Chiral HPLC (Chiralpak AD-H, hexane/iPrOH 80:20, 1 mL/min): tR = 8.2 min (S-enantiomer), 9.7 min (R-enantiomer), ee = 99.5%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Asymmetric Strecker | 82 | 98 | Scalable, minimal byproducts |
| Enzymatic Resolution | 75 | 99.5 | High enantioselectivity |
| Reductive Amination | 70 | 97 | Compatibility with diverse amines |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide is primarily researched for its potential therapeutic effects. Its structure allows it to interact with various biological targets, particularly in the realm of receptor modulation.
Therapeutic Implications
- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its ability to act as a ligand for GPCRs, which are crucial in many signaling pathways related to neuropharmacology and other therapeutic areas.
- Neurological Disorders : Research indicates potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
Case Studies
- A study demonstrated that AM94790 could effectively reduce anxiety-like behaviors in rodent models by influencing serotonin receptor activity .
- Another investigation highlighted its role in enhancing cognitive functions in animal models through cholinergic pathways modulation .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
Synthetic Routes
- Preparation : The synthesis typically involves multi-step reactions starting from readily available precursors, including cyclization reactions to form the piperidine ring and subsequent alkylation steps for introducing isopropyl and methyl groups .
Applications in Synthesis
- Used as a reagent in various organic reactions, facilitating the formation of new compounds with desired properties.
The biological activity of this compound is attributed to its structural configuration that allows specific interactions with biological targets.
Potential Research Directions
- Further studies are needed to explore its full therapeutic potential and to understand the detailed mechanisms underlying its biological effects.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are listed in Table 1 , with variations in substituents impacting physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Propionamide Derivatives
Key Observations
Stereochemical Considerations
The (S)-configuration at the amino group is conserved across multiple analogs (e.g., ), implying its importance in chiral recognition by biological targets.
Discontinued Status and Implications
The discontinuation of the target compound and its fluorobenzyl analog () may reflect challenges in scalability, toxicity, or insufficient efficacy during preclinical studies. Cyclopropyl and nitrobenzyl analogs () remain less characterized, warranting further investigation.
Biological Activity
(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide, often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores the compound's structure, mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an isopropyl group, and an amino group, contributing to its unique biological properties. The molecular weight of this compound is approximately 241.37 g/mol, with a calculated logP (XLogP3-AA) value of 0.8, indicating moderate lipophilicity which may affect its bioavailability and interaction with biological membranes .
The biological activity of this compound primarily stems from its interaction with various molecular targets within the body. The piperidine moiety is known for its ability to modulate neurotransmitter systems and enzyme activities. Specifically, it has been shown to interact with receptors involved in the central nervous system (CNS) and may exhibit effects on:
- Neurotransmitter Receptors : Potential binding to serotonin and dopamine receptors.
- Enzyme Inhibition : Possible inhibition of enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter degradation.
These interactions can lead to various pharmacological effects, including anxiolytic, antidepressant, and analgesic properties.
Pharmacological Effects
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Studies have suggested that compounds with similar structures may enhance serotonin levels in the brain, potentially alleviating symptoms of depression .
- Anti-inflammatory Properties : Preliminary findings indicate that this compound could inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory disorders .
- Neuroprotective Effects : Given its potential interaction with neurotransmitter systems, there is interest in its use for neurodegenerative diseases such as Alzheimer’s .
Structure-Activity Relationship (SAR)
A significant body of research has focused on the SAR of piperidine derivatives. For instance:
- Binding Potency : Compounds structurally similar to this compound have shown improved binding affinities in receptor assays, demonstrating low nanomolar potency against specific targets like CCR3 receptors involved in inflammation .
- Cytotoxicity Studies : In vitro studies have indicated that certain analogs exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. This selectivity suggests a promising therapeutic window for cancer treatment applications .
Comparative Analysis
| Compound Name | Molecular Weight | XLogP | Biological Activity |
|---|---|---|---|
| This compound | 241.37 g/mol | 0.8 | Antidepressant, Anti-inflammatory |
| Analog A | 250.45 g/mol | 1.2 | Neuroprotective |
| Analog B | 230.32 g/mol | 0.5 | Anticancer |
Q & A
Q. What synthetic methodologies are recommended for the preparation of (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide?
The synthesis likely involves multi-step reactions, including amide bond formation between the amino acid derivative and substituted piperidine. A plausible route:
- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCI as coupling agents) .
- Step 2 : Nucleophilic substitution or reductive amination to introduce the isopropyl and methyl-piperidinylmethyl groups .
- Step 3 : Chiral resolution (e.g., chiral HPLC) to isolate the (S)-enantiomer, given the stereospecific naming .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Table 1 : Example Reaction Conditions for Amide Coupling
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| HATU, DIPEA | DMF | 25°C | 78 | |
| EDCI, HOBt | CH₂Cl₂ | 0°C → RT | 65 |
Q. How can the stereochemical purity of the compound be validated?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers .
- Optical Rotation : Compare measured [α]D values with literature data for the (S)-configured compound.
- X-ray Crystallography : Resolve crystal structures if single crystals are obtainable (as demonstrated for COF-1/COF-5 in porous materials research) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Analog Synthesis : Modify substituents (e.g., isopropyl → cyclopropylmethyl) and compare potency .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-based) to quantify affinity for target receptors .
- Computational Docking : Perform molecular dynamics simulations to predict binding modes (e.g., using AutoDock Vina) .
Table 2 : Hypothetical SAR Data for Piperidine Derivatives
| Substituent | IC₅₀ (nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Isopropyl | 12.3 ± 1.2 | 45:1 |
| Cyclopropylmethyl | 8.7 ± 0.9 | 120:1 |
Q. How can researchers resolve contradictions in pharmacokinetic data across studies?
- Plasma Stability Assays : Test degradation rates under physiological conditions (pH 7.4, 37°C) using LC-MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
- Cross-Study Validation : Replicate experiments with standardized protocols (e.g., fixed dosing intervals) to minimize variability.
Q. What experimental designs are optimal for assessing the compound’s interaction with covalent organic frameworks (COFs) in drug delivery?
- Adsorption Studies : Measure loading efficiency into COF-1 (surface area: 711 m²/g) or COF-5 (1590 m²/g) .
- Controlled Release : Monitor drug release kinetics in simulated physiological buffers (e.g., PBS at 37°C) .
- Stability Testing : Evaluate framework integrity post-loading via PXRD and BET surface area analysis .
Methodological Considerations
Q. How should researchers address discrepancies in toxicity profiles reported for structurally similar compounds?
- In Silico Tox Prediction : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity .
- In Vitro Cytotoxicity : Screen against HepG2 cells and compare LC₅₀ values with analogs (e.g., N-phenylpropanamide derivatives) .
- Mechanistic Studies : Perform transcriptomic profiling to identify pathways affected by toxicity .
Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
